molecular formula C20H21N3O5S B2928339 4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953208-56-5

4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No.: B2928339
CAS No.: 953208-56-5
M. Wt: 415.46
InChI Key: OTQIFOAQAZAYDI-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a methoxyphenyl group, and an oxazole ring. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the dimethylsulfamoyl and methoxyphenyl groups. The synthetic route may involve the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the oxazole ring, often through a substitution reaction.

    Addition of the Dimethylsulfamoyl Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(dimethylsulfamoyl)-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide can be compared with other similar compounds, such as:

    4-(dimethylsulfamoyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide: This compound has a similar structure but with a different position of the methoxy group.

    4-(dimethylsulfamoyl)-N-{[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide: Another similar compound with a different position of the methoxy group.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-23(2)29(25,26)18-9-7-14(8-10-18)20(24)21-13-16-12-19(28-22-16)15-5-4-6-17(11-15)27-3/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQIFOAQAZAYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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